molecular formula C15H17BrO B371252 1-Bromo-4-(pentyloxy)naphthalene

1-Bromo-4-(pentyloxy)naphthalene

Cat. No.: B371252
M. Wt: 293.2g/mol
InChI Key: KYPCMXGRSDALTK-UHFFFAOYSA-N
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Description

1-Bromo-4-(pentyloxy)naphthalene (C₁₅H₁₇BrO) is a halogenated naphthalene derivative featuring a bromine atom at position 1 and a pentyloxy (-O-C₅H₁₁) group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and polymer chemistry. The pentyloxy group enhances solubility in non-polar solvents, while the bromine atom facilitates nucleophilic substitution or metal-catalyzed transformations.

Properties

Molecular Formula

C15H17BrO

Molecular Weight

293.2g/mol

IUPAC Name

1-bromo-4-pentoxynaphthalene

InChI

InChI=1S/C15H17BrO/c1-2-3-6-11-17-15-10-9-14(16)12-7-4-5-8-13(12)15/h4-5,7-10H,2-3,6,11H2,1H3

InChI Key

KYPCMXGRSDALTK-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)Br

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

The following table compares key properties of 1-bromo-4-(pentyloxy)naphthalene with similar compounds:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Solubility Key References
This compound C₁₅H₁₇BrO 309.20 ~300 (estimated) Soluble in ether, chloroform -
1-Bromo-4-methoxynaphthalene C₁₁H₉BrO 237.09 281 Soluble in CHCl₃, ethanol
1-Bromo-4-methylnaphthalene C₁₁H₉Br 221.09 281 Miscible in benzene, ethanol
1-Bromo-4-fluoronaphthalene C₁₀H₆BrF 225.06 N/A Soluble in DCM, THF
1-Bromo-4-(methoxymethoxy)naphthalene C₁₂H₁₁BrO₂ 283.12 N/A Soluble in DMSO, acetone

Key Observations :

  • Substituent Effects: The pentyloxy group increases molecular weight and hydrophobicity compared to smaller substituents (e.g., methoxy or methyl). This enhances solubility in non-polar solvents, which is advantageous for reactions requiring organic phases .
  • Boiling Points : Brominated naphthalenes with smaller substituents (e.g., methoxy or methyl) exhibit boiling points around 280–300°C, consistent with their lower molecular weights .
  • Halogen Influence : The bromine atom dominates reactivity, enabling cross-coupling reactions, while fluorine (in 1-bromo-4-fluoronaphthalene) may alter electronic properties and metabolic stability .
Reactivity Patterns:
  • Cross-Coupling : Bromine at position 1 enables Suzuki-Miyaura coupling with boronic acids, forming biaryl structures. The pentyloxy group’s electron-donating nature may slightly deactivate the ring compared to electron-withdrawing groups .
  • Electrophilic Substitution : The pentyloxy group directs electrophiles to the para position relative to the oxygen, though steric hindrance from the pentyl chain may reduce reactivity compared to methoxy analogues .

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